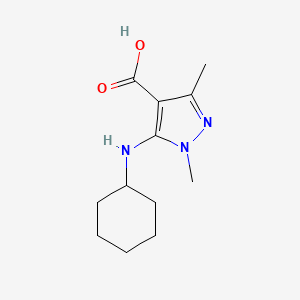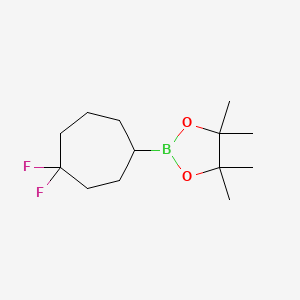
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cycloheptyl ring substituted with two fluorine atoms and a dioxaborolane moiety, making it a versatile reagent in organic synthesis and materials science.
Métodos De Preparación
The synthesis of 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluorocycloheptanone with a boron-containing reagent under specific conditions. One common method includes the use of tetramethyl-1,3,2-dioxaborolane as a boron source, which reacts with the ketone in the presence of a catalyst to form the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane moiety into different boron-containing functional groups.
Substitution: The fluorine atoms on the cycloheptyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules and as a building block for boron-containing polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including boron-doped semiconductors and specialty polymers.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and fluorine atoms. The boron atom can form stable complexes with various biomolecules, while the fluorine atoms enhance the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar compounds to 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(4,4-Difluorocyclohexyl)acetic acid: This compound has a similar cycloalkyl structure but differs in its functional groups and reactivity.
2-Cycloheptyl-4,4-difluoro-2-methylpyrrolidine: Another fluorinated cycloalkyl compound with different applications and properties.
(4,4-Difluorocyclohexyl)(2-isopropyl-4-morpholinyl)methanone: This compound shares the difluorocycloalkyl motif but has distinct functional groups and uses.
The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane moiety with a difluorocycloheptyl ring, providing a versatile platform for various chemical and biological applications.
Propiedades
Fórmula molecular |
C13H23BF2O2 |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
2-(4,4-difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BF2O2/c1-11(2)12(3,4)18-14(17-11)10-6-5-8-13(15,16)9-7-10/h10H,5-9H2,1-4H3 |
Clave InChI |
MDNVNGNXDUIUMY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(CC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


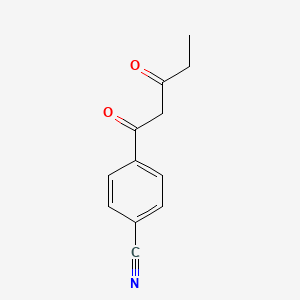

![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

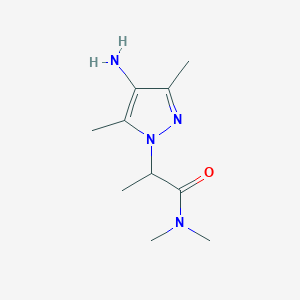
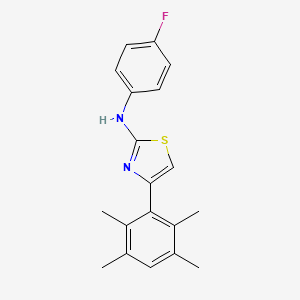
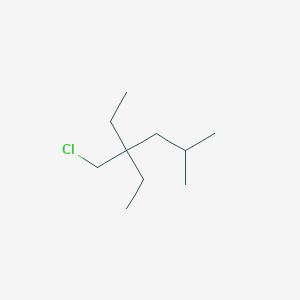
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
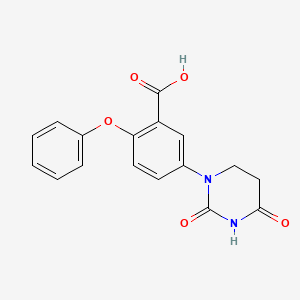
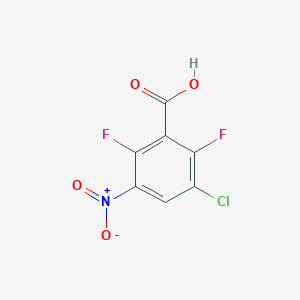
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
